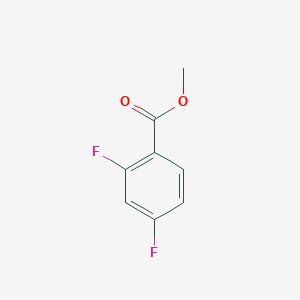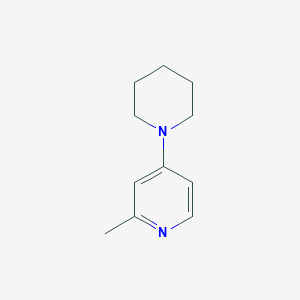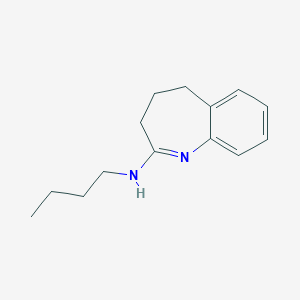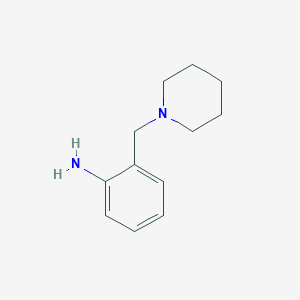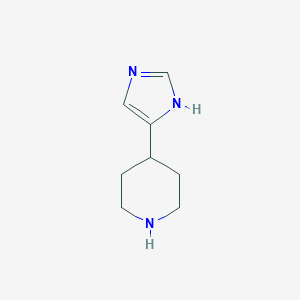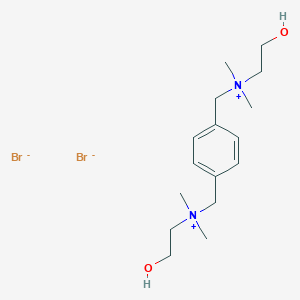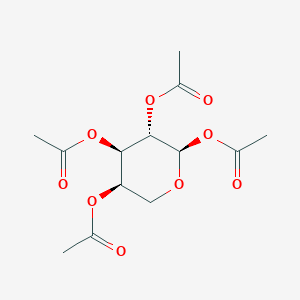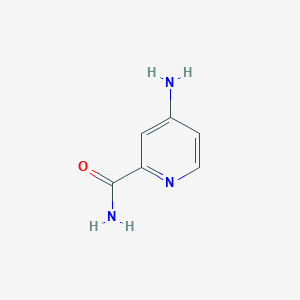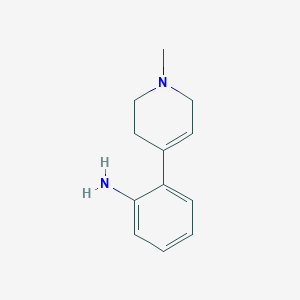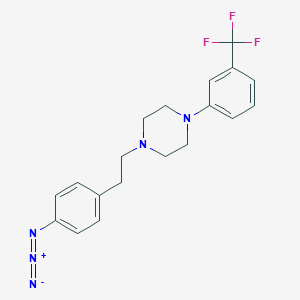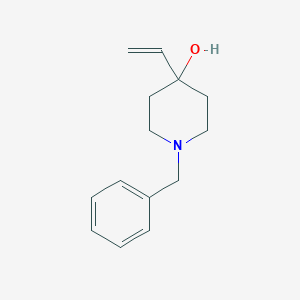
1-Benzyl-4-vinylpiperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-vinylpiperidin-4-ol, also known as GVS-111, is a nootropic drug that has been widely researched for its potential cognitive-enhancing properties. This compound belongs to the family of piperidine derivatives and is structurally similar to piracetam, another well-known nootropic drug.
Wirkmechanismus
The exact mechanism of action of 1-Benzyl-4-vinylpiperidin-4-ol is not fully understood. However, it is believed that this compound acts on the cholinergic and glutamatergic systems in the brain, which are involved in memory and learning processes.
Biochemical and Physiological Effects:
1-Benzyl-4-vinylpiperidin-4-ol has been shown to increase the levels of acetylcholine and glutamate in the brain, which are important neurotransmitters involved in cognitive function. Additionally, this compound has been found to increase the density of cholinergic and glutamatergic receptors in the brain, which may contribute to its cognitive-enhancing effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-Benzyl-4-vinylpiperidin-4-ol is that it has a relatively low toxicity profile, which makes it a safe compound for use in laboratory experiments. However, one limitation of this compound is that it has a short half-life, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-Benzyl-4-vinylpiperidin-4-ol. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 1-Benzyl-4-vinylpiperidin-4-ol and to identify potential side effects associated with its use.
In conclusion, 1-Benzyl-4-vinylpiperidin-4-ol is an interesting compound that has shown promise as a cognitive-enhancing agent. While there is still much to learn about this compound, the research conducted thus far suggests that it may have potential therapeutic applications in the treatment of neurological disorders.
Synthesemethoden
The synthesis of 1-Benzyl-4-vinylpiperidin-4-ol involves the reaction of 4-vinylpiperidine with benzaldehyde in the presence of a catalytic amount of acetic acid. The resulting product is then reduced with sodium borohydride to yield the final compound.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-vinylpiperidin-4-ol has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Research has shown that this compound can improve cognitive function, memory, and learning ability in both animals and humans.
Eigenschaften
CAS-Nummer |
102234-74-2 |
|---|---|
Produktname |
1-Benzyl-4-vinylpiperidin-4-ol |
Molekularformel |
C14H19NO |
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
1-benzyl-4-ethenylpiperidin-4-ol |
InChI |
InChI=1S/C14H19NO/c1-2-14(16)8-10-15(11-9-14)12-13-6-4-3-5-7-13/h2-7,16H,1,8-12H2 |
InChI-Schlüssel |
KBCISEBKFUOCHX-UHFFFAOYSA-N |
SMILES |
C=CC1(CCN(CC1)CC2=CC=CC=C2)O |
Kanonische SMILES |
C=CC1(CCN(CC1)CC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



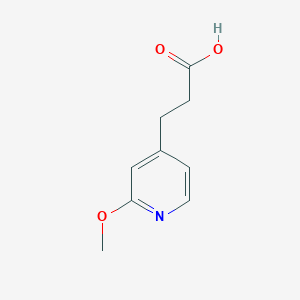
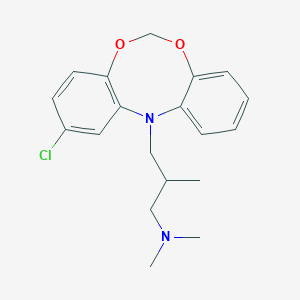
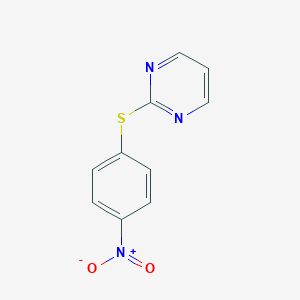
![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B35432.png)
